molecular formula C7H14ClNO2 B1314439 (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride CAS No. 259868-83-2

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

Cat. No.: B1314439
CAS No.: 259868-83-2
M. Wt: 179.64 g/mol
InChI Key: FECAUVOXGVMVNH-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral compound that has garnered interest in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-(pyrrolidin-2-yl)acetic acid.

    Esterification: The carboxylic acid group of (S)-2-(pyrrolidin-2-yl)acetic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form (S)-Methyl 2-(pyrrolidin-2-yl)acetate.

    Hydrochloride Formation: The ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of (S)-2-(pyrrolidin-2-yl)acetic acid are esterified in industrial reactors.

    Purification: The ester is purified through distillation or recrystallization.

    Salt Formation: The purified ester is treated with hydrochloric acid to form the hydrochloride salt, which is then isolated and dried.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride: The enantiomer of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride.

    Methyl 2-(pyrrolidin-2-yl)acetate: The non-chiral version of the compound.

    2-(Pyrrolidin-2-yl)acetic acid: The carboxylic acid precursor.

Uniqueness

This compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or non-chiral counterparts. Its specific interactions with molecular targets make it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[(2S)-pyrrolidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECAUVOXGVMVNH-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469103
Record name (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259868-83-2
Record name (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[(2S)-pyrrolidin-2-yl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 6
(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.